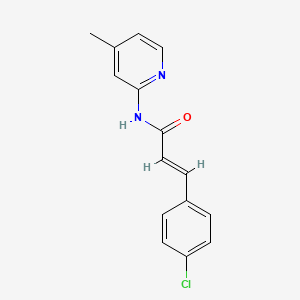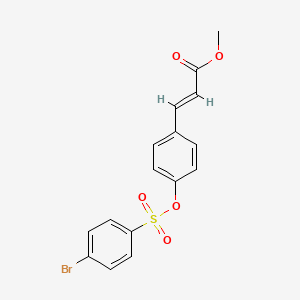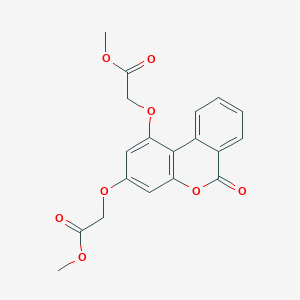
2-(tert-butylamino)-N-(2-chlorophenyl)-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-TERT-BUTYLAMINO-N-(2-CHLORO-PHENYL)-5-NITRO-BENZAMIDE is a chemical compound with a complex structure that includes a tert-butylamino group, a chlorophenyl group, and a nitrobenzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-TERT-BUTYLAMINO-N-(2-CHLORO-PHENYL)-5-NITRO-BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of a chlorophenylbenzamide precursor, followed by the introduction of the tert-butylamino group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 2-TERT-BUTYLAMINO-N-(2-CHLORO-PHENYL)-5-NITRO-BENZAMIDE may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
2-TERT-BUTYLAMINO-N-(2-CHLORO-PHENYL)-5-NITRO-BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the tert-butylamino group.
Aplicaciones Científicas De Investigación
2-TERT-BUTYLAMINO-N-(2-CHLORO-PHENYL)-5-NITRO-BENZAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-TERT-BUTYLAMINO-N-(2-CHLORO-PHENYL)-5-NITRO-BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-TERT-BUTYLAMINO-N-(2-CHLORO-PHENYL)-ACETAMIDE: Shares a similar structure but lacks the nitro group.
2-TERT-BUTYLAMINO-N-(2-CHLORO-PHENYL)-BENZAMIDE: Similar structure but without the nitro group.
Uniqueness
2-TERT-BUTYLAMINO-N-(2-CHLORO-PHENYL)-5-NITRO-BENZAMIDE is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Propiedades
Fórmula molecular |
C17H18ClN3O3 |
|---|---|
Peso molecular |
347.8 g/mol |
Nombre IUPAC |
2-(tert-butylamino)-N-(2-chlorophenyl)-5-nitrobenzamide |
InChI |
InChI=1S/C17H18ClN3O3/c1-17(2,3)20-14-9-8-11(21(23)24)10-12(14)16(22)19-15-7-5-4-6-13(15)18/h4-10,20H,1-3H3,(H,19,22) |
Clave InChI |
ILLWCRRSZOZUFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991631.png)
![3,5-dinitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B11991633.png)

![N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide](/img/structure/B11991643.png)

![3-(9H-carbazol-9-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11991647.png)
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11991649.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11991659.png)

methyl]benzamide](/img/structure/B11991675.png)

![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(1-naphthyloxy)acetohydrazide](/img/structure/B11991695.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione](/img/structure/B11991700.png)

